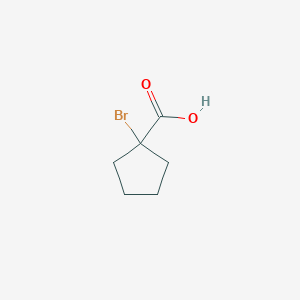

1-Bromocyclopentane-1-carboxylic acid

Übersicht

Beschreibung

1-Bromocyclopentane-1-carboxylic acid is a compound that can be associated with the broader class of cyclopentane carboxylic acids. These compounds are of significant interest in the field of organic chemistry due to their potential applications in drug design and synthesis. The cyclopentane ring provides a rigid structure that can influence the biological activity of the molecules in which it is incorporated.

Synthesis Analysis

The synthesis of cyclopentane derivatives, such as 1-bromocyclopentane-1-carboxylic acid, often involves strategies that ensure the introduction of functional groups at specific positions on the ring. For instance, the synthesis of related compounds like cis-cyclopentane-1,3-dicarboxylic acid involves the bromine oxidation of bicyclic compounds, where a 1,3-dimethoxytrimethylene bridge is converted into two cis-carboxyl groups . This method could potentially be adapted for the synthesis of 1-bromocyclopentane-1-carboxylic acid by targeting the introduction of a bromine atom and a carboxylic group on the cyclopentane ring.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is often characterized by techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the structure of (1S,3R)-3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid was elucidated using these methods, revealing the presence of hydrogen-bonding interactions between carboxylic acid and carbamoyl groups . Similar analytical techniques would be applicable to determine the precise molecular structure of 1-bromocyclopentane-1-carboxylic acid, including the position of the bromine atom and the conformation of the cyclopentane ring.

Chemical Reactions Analysis

Cyclopentane carboxylic acids can participate in various chemical reactions, particularly those involving their carboxylic acid functional group. The reactivity of the carboxylic acid group can be exploited in the formation of amides, esters, and other derivatives. The cyclopentane ring itself can undergo reactions such as halogenation, as seen in the synthesis of 4-bromocamphorenic acids . These reactions are relevant to the chemical manipulation of 1-bromocyclopentane-1-carboxylic acid for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane carboxylic acids are influenced by their functional groups and the cyclopentane ring. The acidity of these compounds, as indicated by their pKa values, is comparable to that of other carboxylic acids, which can be important in their role as isosteres in drug design . The crystal structure of 1-aminocyclopentane carboxylic acid monohydrate demonstrates the impact of the cyclopentane ring on the solid-state properties of these compounds, such as crystal packing and melting points . These properties would be expected to be similar for 1-bromocyclopentane-1-carboxylic acid, with the bromine atom potentially affecting the compound's lipophilicity and reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

1-Bromocyclopentane-1-carboxylic acid is used in various synthesis processes in organic chemistry. For example, it is involved in the Reformatsky reaction with 3-aryl-2-cyanoprop-2-enamides and their N-methyl derivatives, resulting in the formation of complex compounds like 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles (Kirillov, Nikiforova, & Shurov, 2014).

Structural Elucidation

In the field of structural chemistry, 1-Bromocyclopentane-1-carboxylic acid contributes to understanding molecular interactions, hydrogen bonding motifs, and crystal packing. This is evidenced by studies like the crystallization and structural elucidation of related brominated monocarboxylic acids (Seidel, Nöthling, Goddard, & Lehmann, 2020).

Interaction Studies

The compound is also useful in studying bridgehead-bridgehead interactions in the bicyclo[1.1.1]pentane ring system. Reactions with xenon difluoride display a range of reactivities, which can provide insights into kinetic and thermodynamic effects in organic chemistry (Adcock et al., 1999).

Enzyme Inhibition Studies

Research on 1-Bromocyclopentane-1-carboxylic acid derivatives, like 1-Aminocyclopentane-1-carboxylic acid, reveals their role as enzyme inhibitors. They have been studied for inhibiting the synthesis of S-adenosyl-L-methionine, an important biological molecule (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Crystallography

The compound's derivatives also find applications in crystallography. For example, (1S,3R)-3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid has been synthesized and characterized using various techniques including X-ray diffraction, contributing to the understanding of molecular structures and hydrogen bonding interactions (Huang, Qian, Chen, Gou, & Li, 2003).

Agricultural and Environmental Applications

In the field of agriculture and environmental studies, derivatives like 1-(malonylamino)cyclopropane-1-carboxylic acid are identified as major conjugates of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants. This discovery is crucial for understanding plant physiology and responses to environmental stress (Hoffman, Yang, & McKeon, 1982).

Wirkmechanismus

Target of Action

It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be the direct precursor of the plant hormone ethylene . Ethylene plays a significant role in regulating a wide variety of vegetative and developmental processes in plants .

Mode of Action

A related compound, methyl 1-bromocyclopentane-1-carboxylate, has been shown to undergo a reformatsky reaction with 3-aryl-2-cyanoprop-2-enamides, leading to the formation of 10-aryl-6,8-dioxo-7-azaspiro[45]decane-9-carbonitriles .

Biochemical Pathways

Acc, a structurally similar compound, is synthesized from s-adenosyl-l-methionine (sam) by acc synthases (acss) and subsequently oxidized to ethylene by acc oxidases (acos) . This process is part of the ethylene biosynthesis pathway, which plays a crucial role in plant growth and development .

Pharmacokinetics

The compound’s melting point is reported to be 66 °c , which may influence its bioavailability and stability.

Result of Action

The reformatsky reaction of a related compound, methyl 1-bromocyclopentane-1-carboxylate, with 3-aryl-2-cyanoprop-2-enamides leads to the formation of 10-aryl-6,8-dioxo-7-azaspiro[45]decane-9-carbonitriles .

Action Environment

The compound’s stability may be influenced by factors such as temperature, given its reported melting point of 66 °c .

Eigenschaften

IUPAC Name |

1-bromocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSCLEBGQGXIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539962 | |

| Record name | 1-Bromocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromocyclopentane-1-carboxylic acid | |

CAS RN |

56447-24-6 | |

| Record name | 1-Bromocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

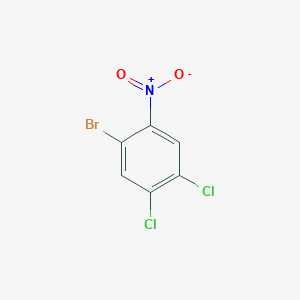

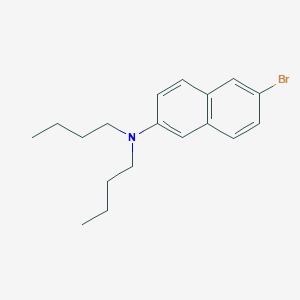

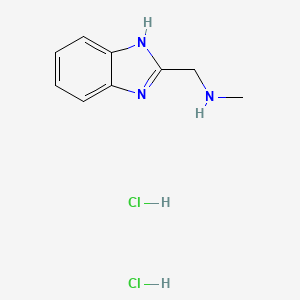

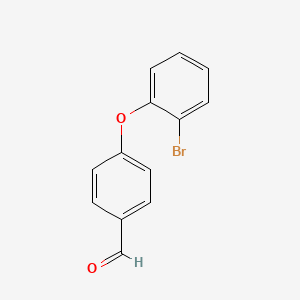

Feasible Synthetic Routes

Q & A

Q1: Are there other known reactions involving 1-bromocyclopentane-1-carboxylic acid derivatives?

A2: While the provided article [] focuses on a specific reaction, 1-bromocyclopentane-1-carboxylic acid derivatives are likely versatile building blocks in organic synthesis. The bromine atom makes the molecule a candidate for various reactions, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.